molecular formula C11H11N3O2S B3291332 N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide CAS No. 872107-81-8

N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide

Cat. No.: B3291332
CAS No.: 872107-81-8
M. Wt: 249.29 g/mol
InChI Key: HCYCFCBZPVGADV-UHFFFAOYSA-N
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Description

N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide is a bi-heterocyclic compound that has been synthesized and evaluated for its enzyme inhibition properties . The primary target of this compound is the α-glucosidase enzyme , which plays a crucial role in the digestion of carbohydrates and the regulation of blood sugar levels.

Mode of Action

The compound interacts with its target, the α-glucosidase enzyme, by inhibiting its activity This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes that rely on it

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . This enzyme is responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream. By inhibiting this enzyme, the compound can potentially slow down the digestion of carbohydrates, leading to a more gradual increase in blood sugar levels after meals. This can be particularly beneficial for individuals with diabetes, who need to carefully manage their blood sugar levels.

Result of Action

The primary result of the compound’s action is the inhibition of the α-glucosidase enzyme . This can lead to a slower digestion of carbohydrates and a more gradual increase in blood sugar levels. Furthermore, the compound has been evaluated for its cytotoxic behavior against brine shrimps , suggesting potential applications in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide typically involves the reaction of 2-amino-1,3-thiazole with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A basic thiazole derivative with similar biological activities.

    2-Hydroxybenzaldehyde: A precursor in the synthesis of N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide.

    N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: Another thiazole derivative with comparable properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6(15)13-8-4-7(2-3-10(8)16)9-5-17-11(12)14-9/h2-5,16H,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYCFCBZPVGADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=CSC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218969
Record name N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872107-81-8
Record name N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(2-Amino-4-thiazolyl)-2-hydroxyphenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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